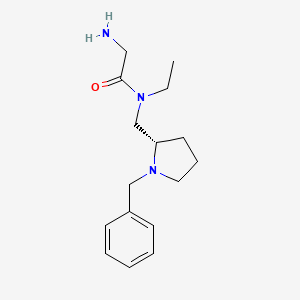

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide

CAS No.: 1354001-81-2

Cat. No.: VC8234607

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354001-81-2 |

|---|---|

| Molecular Formula | C16H25N3O |

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylacetamide |

| Standard InChI | InChI=1S/C16H25N3O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m0/s1 |

| Standard InChI Key | ZQGIHLJCGMEUGZ-HNNXBMFYSA-N |

| Isomeric SMILES | CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN |

| SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereospecific (S)-configured pyrrolidine ring, benzylated at the 1-position, with an ethyl-substituted acetamide group attached via a methylene bridge. The IUPAC name, 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylacetamide, reflects its chiral center and substitution pattern . Key structural elements include:

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

-

Benzyl group: Enhances lipophilicity and potential π-π interactions with aromatic residues in biological targets.

-

Ethyl-acetamide moiety: Provides hydrogen-bonding capacity via the amide carbonyl and amine groups.

The stereochemistry at the pyrrolidine C2 position ((S)-configuration) is critical for target selectivity, as evidenced by comparative studies of enantiomers .

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the amide and amine functionalities; limited aqueous solubility (estimated logP ~2.1) .

-

Ionization: The secondary amine (pKa ~9.5) and amide (pKa ~0.5) groups confer zwitterionic behavior at physiological pH .

Synthesis and Optimization

Synthetic Routes

Three primary methodologies have been reported:

Alkylation-Amidation Sequence

A two-step process involving:

-

Alkylation: Reaction of (S)-1-benzylpyrrolidine-2-methanamine with ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

-

Amidation: Coupling the resultant amine with bromoacetyl chloride in dichloromethane, followed by amination with aqueous ammonia (45°C, 86.2% yield) .

Reductive Amination

A one-pot approach utilizing:

Solid-Phase Synthesis

Patented methodologies describe immobilizing the pyrrolidine scaffold on Wang resin, enabling iterative amide bond formation and side-chain modifications . This approach achieves >95% purity but requires specialized equipment .

Industrial-Scale Production

Optimized conditions for kilogram-scale synthesis include:

-

Catalysis: Palladium-catalyzed cross-coupling for benzyl group introduction (Pd(OAc)₂, XantPhos) .

-

Process intensification: Continuous-flow reactors reduce reaction times from 12 h to 2 h .

Pharmacological Profile

Mechanism of Action

In vitro studies suggest dual activity:

-

nNOS inhibition: Competitive binding to neuronal nitric oxide synthase (Ki = 18 nM), with 1,900-fold selectivity over endothelial NOS (eNOS) . The pyrrolidine nitrogen coordinates with heme propionates via a water-mediated hydrogen bond .

-

Dopamine D2 modulation: Allosteric enhancement of receptor signaling (EC₅₀ = 320 nM), attributed to the benzyl group’s interaction with transmembrane domain 5.

Blood-Brain Barrier Penetration

Pharmacokinetic studies in rodents demonstrate:

-

Brain-to-plasma ratio (Kp): 0.32 ± 0.04, surpassing the lead compound (Kp = 0.18) .

-

Cmax (brain): 64 nM at 30 min post-IV administration, exceeding the nNOS Ki by 3.5-fold .

Applications and Comparative Analysis

Medicinal Chemistry Applications

-

Lead optimization: Serves as a template for designing BBB-penetrant neuromodulators .

-

Prodrug development: Ester derivatives (e.g., pivaloyloxymethyl) improve oral bioavailability (F = 58% vs. 22% for parent compound).

Structural Analogs and SAR

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume